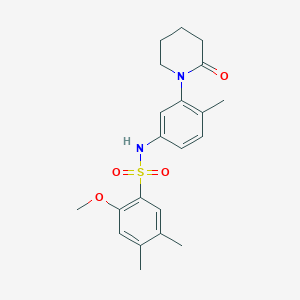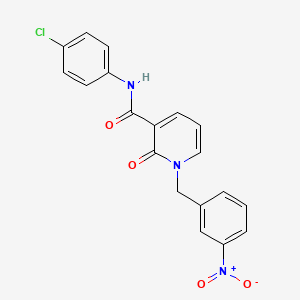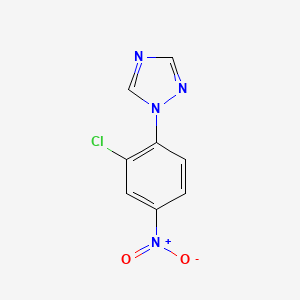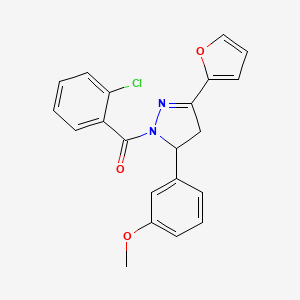
N-(tetrahydro-2H-pyran-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tetrahydro-2H-pyran-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, commonly known as TTP488, is a synthetic drug compound that has garnered significant attention in the scientific community for its potential therapeutic applications. TTP488 belongs to a class of drugs known as small molecule antagonists and is primarily used in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Mécanisme D'action
TTP488 works by blocking the activity of RAGE, a protein that is involved in the pathogenesis of Alzheimer's disease. RAGE is known to bind to amyloid-beta, a protein that accumulates in the brains of Alzheimer's patients, leading to the activation of inflammatory pathways and the production of reactive oxygen species. By blocking RAGE activity, TTP488 reduces inflammation and oxidative stress in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
TTP488 has been shown to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. The drug has been shown to reduce amyloid-beta accumulation in the brains of mice, as well as reduce inflammation and oxidative stress. TTP488 has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that the drug may have therapeutic potential in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TTP488 is its specificity for RAGE, which allows for targeted inhibition of the protein without affecting other cellular processes. However, one limitation of TTP488 is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the drug has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are a number of future directions for research on TTP488. One potential avenue of research is to explore the drug's therapeutic potential in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to determine the safety and efficacy of TTP488 in humans, as well as to optimize the drug's dosing and administration. Finally, research is needed to better understand the molecular mechanisms underlying TTP488's effects, which could lead to the development of more effective treatments for neurodegenerative diseases.
Méthodes De Synthèse
TTP488 is synthesized using a multi-step process that involves the coupling of various chemical compounds. The first step involves the reaction of 2,2,2-trifluoroethanol with 2,2,2-trifluoroethylamine to form 2,2,2-trifluoroethoxyethylamine. This intermediate compound is then reacted with 2,3-epoxytetrahydrofuran to form N-(tetrahydro-2H-pyran-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine. The final step involves the reaction of the azetidine intermediate with carboxylic acid to form TTP488.
Applications De Recherche Scientifique
TTP488 has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. The drug works by blocking the activity of a protein known as RAGE (receptor for advanced glycation end-products), which is involved in the pathogenesis of Alzheimer's disease. By blocking RAGE activity, TTP488 has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(oxan-4-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O3/c12-11(13,14)7-19-9-5-16(6-9)10(17)15-8-1-3-18-4-2-8/h8-9H,1-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPUNXZXSFKIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884235.png)






![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2884247.png)
![2-(4-ethoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2884248.png)
![4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2884249.png)

![(Z)-3-(phenylsulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2884255.png)

![methyl 5-((6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2884258.png)